molecular formula C45H38O18 B8270076 Procyanidin C2 CAS No. 37064-31-6

Procyanidin C2

Cat. No.: B8270076
CAS No.: 37064-31-6
M. Wt: 866.8 g/mol
InChI Key: MOJZMWJRUKIQGL-WNCKYJNFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Procyanidin C2 can be synthesized through a stereoselective synthesis of benzylated catechin trimer under intermolecular condensation. This process involves using equimolar amounts of dimeric catechin nucleophile and monomeric catechin electrophile, catalyzed by silver trifluoromethanesulfonate (AgOTf) or silver tetrafluoroborate (AgBF4) .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as grape seeds and other plant materials. The extraction process includes solvent extraction, purification, and concentration steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Procyanidin C2 undergoes various chemical reactions, including oxidation, reduction, and condensation reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Condensation: Condensation reactions involve the formation of new bonds between this compound and other molecules, often catalyzed by acids or bases.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as complex condensation products with other phenolic compounds .

Comparison with Similar Compounds

Procyanidin C2 is part of a larger family of procyanidins, which include various oligomeric and polymeric forms. Similar compounds include:

Uniqueness of this compound: this compound is unique due to its trimeric structure, which provides distinct biological activities and higher potency compared to its dimeric counterparts. Its ability to modulate immune responses and promote hair growth sets it apart from other procyanidins .

Properties

CAS No.

37064-31-6

Molecular Formula

C45H38O18

Molecular Weight

866.8 g/mol

IUPAC Name

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1

InChI Key

MOJZMWJRUKIQGL-WNCKYJNFSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O

Origin of Product

United States

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